molecular formula C13H7N3OS2 B2913468 5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide CAS No. 439112-41-1

5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide

Cat. No.: B2913468
CAS No.: 439112-41-1
M. Wt: 285.34
InChI Key: RXRRYBKRCYVNIN-UHFFFAOYSA-N
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Description

5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide is a useful research compound. Its molecular formula is C13H7N3OS2 and its molecular weight is 285.34. The purity is usually 95%.
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Scientific Research Applications

Photoinduced Synthesis

Researchers have developed photocatalytic methods for synthesizing thieno[3,4-c]quinolin-4(5H)-ones, leveraging diphenyl disulfide as a sulfur source. This approach facilitates the simultaneous construction of two C-S bonds and one C-C bond without the need for transition metals or additional additives, suggesting potential applications in material science and organic synthesis (Tian et al., 2022).

Metal-free Oxidative Heteroannulation

A novel metal-free oxidative [2+2+1] heteroannulation of 1,7-enynes with thiocyanates to produce thieno[3,4-c]quinolin-4(5H)-ones has been introduced. This method uses benzoyl peroxide as the oxidant, presenting a practical, environmentally friendly route to S-heterocycles without relying on metal catalysts or excess bases (Yu et al., 2019).

Coordination Polymers

The synthesis of new coordination polymers based on asymmetric 1,3,4-oxadiazole-containing ligands has been explored. The counterion effect in structural assemblies highlights the potential of these polymers in materials chemistry, possibly influencing the development of novel porous materials for catalysis or gas storage (Wu et al., 2017).

Antimicrobial Activity

Some quinoline derivatives containing an azole nucleus, synthesized from quinoline-2-carbohydrazide, have been evaluated for their antimicrobial activity. This research reveals the potential of these compounds in developing new antimicrobial agents, indicating their importance in medicinal chemistry and pharmaceutical research (Özyanik et al., 2012).

Benzodiazepine Receptors

Thienylpyrazoloquinolines have been synthesized and assessed for their activity on benzodiazepine receptors, demonstrating significant affinity and illustrating the diverse biological activities of thieno[2,3-b]quinolin derivatives. This research contributes to the understanding of GABA_A receptor modulators, which may inform the development of new therapeutic agents (Takada et al., 1988).

Properties

IUPAC Name

5-thieno[2,3-b]quinolin-2-yl-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3OS2/c18-13-16-15-11(17-13)10-6-8-5-7-3-1-2-4-9(7)14-12(8)19-10/h1-6H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRRYBKRCYVNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NNC(=S)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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